molecular formula C12H15BrN2 B1526670 6-bromo-1-tert-butyl-2-methyl-1H-benzo[d]imidazole CAS No. 1217486-78-6

6-bromo-1-tert-butyl-2-methyl-1H-benzo[d]imidazole

Cat. No.: B1526670
CAS No.: 1217486-78-6
M. Wt: 267.16 g/mol
InChI Key: SWXZXPZZABCIAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-1-tert-butyl-2-methyl-1H-benzo[d]imidazole is a substituted imidazole derivative characterized by the presence of a bromine atom at the 6th position, a tert-butyl group at the 1st position, and a methyl group at the 2nd position on the imidazole ring

Synthetic Routes and Reaction Conditions:

  • Classical Synthesis: The compound can be synthesized through the reaction of 1-tert-butyl-2-methyl-1H-benzimidazole with bromine in the presence of a suitable solvent like acetic acid or chloroform.

  • Transition Metal-Catalyzed Methods: Transition metal catalysts such as palladium or copper can be used to facilitate the bromination reaction under milder conditions.

  • Microwave-Assisted Synthesis: Microwave irradiation can be employed to accelerate the reaction, providing a more efficient and environmentally friendly approach.

Industrial Production Methods: In an industrial setting, the compound is typically synthesized using continuous flow reactors, which allow for better control over reaction conditions and improved scalability. The use of automated systems and real-time monitoring ensures consistent product quality and yield.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives, such as nitro compounds or carboxylic acids.

  • Reduction: Reduction reactions can convert the bromine atom into a hydrogen atom, resulting in the formation of 6-hydroxy-1-tert-butyl-2-methyl-1H-benzo[d]imidazole.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like hydrogen gas (H2) or sodium borohydride (NaBH4) are typically used.

  • Substitution: Various nucleophiles, such as alkyl halides or Grignard reagents, can be employed in substitution reactions.

Major Products Formed:

  • Oxidation: Nitro derivatives, carboxylic acids.

  • Reduction: Hydroxyl derivatives.

  • Substitution: Alkylated or arylated derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules with pharmaceutical and agrochemical applications. Biology: Imidazole derivatives are known to interact with various biological targets, including enzymes and receptors, making them valuable in drug discovery and development. Medicine: The compound and its derivatives have shown potential in the treatment of various diseases, such as cancer, inflammation, and bacterial infections. Industry: Imidazole derivatives are used in the production of dyes, pigments, and corrosion inhibitors.

Mechanism of Action

The mechanism by which 6-bromo-1-tert-butyl-2-methyl-1H-benzo[d]imidazole exerts its effects depends on its specific biological target. For example, in the case of enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular pathways involved can vary widely depending on the biological context and the specific derivatives involved.

Comparison with Similar Compounds

  • 6-Bromo-1-methyl-1H-benzo[d]imidazole

  • 6-Bromo-2-methyl-1H-benzo[d]imidazole

  • 1-tert-butyl-2-methyl-1H-benzo[d]imidazole

Uniqueness: The presence of the tert-butyl group in 6-bromo-1-tert-butyl-2-methyl-1H-benzo[d]imidazole provides steric hindrance, which can influence its reactivity and binding affinity compared to similar compounds without this bulky group.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound in the field of chemistry and beyond.

Properties

IUPAC Name

6-bromo-1-tert-butyl-2-methylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN2/c1-8-14-10-6-5-9(13)7-11(10)15(8)12(2,3)4/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWXZXPZZABCIAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1C(C)(C)C)C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 6-bromo-1-tert-butyl-2-ethoxymethyl-2-methyl-2,3-dihydro-1H-benzoimidazole (Step 25.2) (2.04 g, 6.51 mmol) and TFA (10 ml) is stirred at it overnight, quenched by addition of a saturated solution of NaHCO3 (100 mL) and extracted with EtOAc (2×150 mL). The organic phase is washed with a saturated solution of NaHCO3 (2×50 mL), dried (Na2SO4), filtered and concentrated. The residue purified by silica gel column chromatography (DCM/MeOH, 1:0→98:2) to afford 1.05 g of the title compound as a white solid: ESI-MS: 267.0/269.0 [M+H]+; tR=2.99 min (System 1); TLC: Rf=0.58 (DCM/MeOH, 9:1).
Name
6-bromo-1-tert-butyl-2-ethoxymethyl-2-methyl-2,3-dihydro-1H-benzoimidazole
Quantity
2.04 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-bromo-1-tert-butyl-2-methyl-1H-benzo[d]imidazole
Reactant of Route 2
Reactant of Route 2
6-bromo-1-tert-butyl-2-methyl-1H-benzo[d]imidazole
Reactant of Route 3
6-bromo-1-tert-butyl-2-methyl-1H-benzo[d]imidazole
Reactant of Route 4
6-bromo-1-tert-butyl-2-methyl-1H-benzo[d]imidazole
Reactant of Route 5
6-bromo-1-tert-butyl-2-methyl-1H-benzo[d]imidazole
Reactant of Route 6
6-bromo-1-tert-butyl-2-methyl-1H-benzo[d]imidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.